rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione
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Overview
Description
rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione is a seven-membered heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of azepines, which are known for their diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione typically involves the ring expansion of smaller cyclic compounds. One common method is the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction can be carried out under thermal, photochemical, or microwave irradiation conditions, depending on the specific requirements of the synthesis .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as ultrasound irradiation and microwave-assisted synthesis to enhance yield and reduce reaction times . These methods are preferred due to their efficiency and ability to produce high-purity products.
Chemical Reactions Analysis
Types of Reactions: rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets . Additionally, it is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione include other azepine derivatives such as azepane, azepinone, and benzazepine . These compounds share a similar core structure but differ in their functional groups and substituents.
Uniqueness: What sets this compound apart from its analogs is its specific stereochemistry and the presence of unique functional groups that confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5aS,9aR)-3,4,5a,6,7,8,9,9a-octahydro-1H-benzo[b]azepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h7-8H,1-6H2,(H,11,13)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDSTVGNWCIHGE-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C(=O)CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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